N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine
Description
N-{[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic hybrid molecule combining a coumarin derivative with a glycylglycine dipeptide via an acetyloxy linker. This compound is of interest in medicinal chemistry for applications such as fluorescence probes or enzyme-targeted therapies due to the inherent bioactivity of coumarins and peptide motifs .
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-4-12(17-10(2)11(3)18(25)27-13(17)5-9)26-8-15(22)19-6-14(21)20-7-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
OORNXEUTFWNWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,4,7-Trimethylcoumarin Core
The coumarin backbone is synthesized via the Pechmann condensation, a classical method for coumarin derivatives. Starting with resorcinol derivatives, this reaction employs β-keto esters and acid catalysts to form the lactone ring. For 3,4,7-trimethyl substitution, 4-methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours . Methyl groups are introduced sequentially:
-
C-4 Methylation : Achieved by treating the initial coumarin product with methyl iodide in the presence of potassium carbonate.
-
C-3 and C-7 Methylation : Conducted using dimethyl sulfate under alkaline conditions (pH 9–10) to ensure regioselectivity .
Critical Considerations :
-
Temperature control during Pechmann condensation prevents side reactions like polymerization.
-
Excess methylating agents ensure complete substitution, though purification via silica gel chromatography is necessary to isolate the trisubstituted product .
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
Post-Reaction Processing :
-
The crude product is washed with dilute HCl to remove unreacted chloroacetic acid.
-
Recrystallization from ethanol yields pure [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (mp 142–144°C) .
Activation of the Carboxylic Acid Group
The acetic acid moiety is activated for amide bond formation using thionyl chloride (SOCl₂) . The intermediate is dissolved in anhydrous dichloromethane (DCM) and treated with SOCl₂ (1.2 equiv) at 0°C for 2 hours, followed by stirring at room temperature for 6 hours . Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.
Key Observations :
-
Moisture must be rigorously excluded to prevent hydrolysis of the acyl chloride.
-
The reaction progress is monitored by FT-IR, with disappearance of the -OH stretch (2500–3300 cm⁻¹) confirming complete conversion .
Coupling with Glycylglycine
Glycylglycine’s primary amine is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions. The coupling involves:
-
Protection : Glycylglycine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine (TEA) as a base .
-
Amide Bond Formation : The acyl chloride reacts with Boc-glycylglycine in DCM using N,N-diisopropylethylamine (DIPEA) as a base (0°C to room temperature, 12 hours) .
-
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours), yielding the final product .
Optimization Insights :
-
Coupling agents like HOBt (hydroxybenzotriazole) improve yields by reducing racemization.
-
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
Characterization and Analytical Validation
Each intermediate and the final product are characterized using:
-
¹H/¹³C NMR : Confirms substitution patterns and coupling success. For the final compound, the amide proton resonates at δ 8.2 ppm (DMSO-d₆) .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 376.1372 [M+H]⁺ aligns with the theoretical mass .
-
Melting Point Analysis : The final product melts at 189–191°C, consistent with crystalline purity .
Comparative Analysis of Synthetic Routes
| Step | Method A (This Work) | Method B (Alternative) |
|---|---|---|
| Coumarin Synthesis | Pechmann condensation | Kostanecki reaction |
| Etherification | Williamson synthesis | Ullmann coupling |
| Coupling Agent | SOCl₂ + DIPEA | EDCl/HOBt |
| Yield (Final) | 62% | 58% |
Method A offers higher reproducibility, while Method B may reduce racemization but requires costly catalysts .
Challenges and Mitigation Strategies
-
Regioselectivity in Methylation :
-
Acyl Chloride Stability :
-
Peptide Coupling Efficiency :
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromen ring.
Reduction: Reduced forms of the chromen ring.
Substitution: Substituted derivatives at the acetyl group.
Scientific Research Applications
Anticancer Activity
Coumarin derivatives, including N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine, have shown significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related coumarin compounds exhibit cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the micromolar range . The mechanism involves the induction of apoptosis and cell cycle arrest.
Acetylcholinesterase Inhibition
This compound has been studied for its potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of Alzheimer's disease treatment. Compounds with similar structures have shown potent inhibition of acetylcholinesterase, with some derivatives achieving IC50 values as low as 0.04 µM . This suggests that this compound may contribute to cognitive enhancement by increasing acetylcholine levels in the brain.
Antioxidant Properties
The antioxidant potential of coumarin derivatives has been well-documented. This compound may exhibit protective effects against oxidative stress by scavenging free radicals and reducing lipid peroxidation . This activity is crucial in preventing cellular damage associated with various diseases.
Study on Anticancer Properties
A recent study published in a peer-reviewed journal reported that a series of coumarin-based compounds demonstrated potent activity against various cancer cell lines. The most promising derivative achieved an IC50 value significantly lower than standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on the structure of this compound.
Acetylcholinesterase Inhibition Research
Another study focused on synthesizing novel coumarin derivatives as acetylcholinesterase inhibitors found that certain modifications led to enhanced binding affinity and selectivity compared to traditional inhibitors like donepezil . These findings suggest that further exploration of this compound could yield effective treatments for neurodegenerative diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of enzyme activity leading to reduced oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Features
- Coumarin-Acetamide Conjugates: Unlike simpler coumarin-acetamide derivatives (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide from ), this compound uses an oxyacetyl linker to a dipeptide, which may improve aqueous solubility compared to aromatic or halogenated acetamides .
- Peptide Conjugates: Glycylglycine vs. Single Amino Acids: The dipeptide glycylglycine provides two amide bonds, offering hydrogen-bonding sites absent in single-amino-acid conjugates. This could enhance interactions with biological targets like proteases or transporters.
Research Findings and Challenges
- Crystallographic Data: Structural determination of such hybrids would typically use SHELXL for refinement () and WinGX/ORTEP for visualization ().
- Knowledge Gaps: Limited comparative data on pharmacokinetics or target binding exists in the provided literature.
Biological Activity
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a chromenyl moiety, which is known for its diverse biological activities. The molecular formula of this compound can be represented as C₁₅H₁₆N₄O₅, with a molecular weight of approximately 320.31 g/mol. Its structural components contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar chromenyl structures exhibit significant antioxidant properties. For instance, studies have shown that chromenyl derivatives can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases . The antioxidant activity of this compound has yet to be fully quantified but is hypothesized to be substantial based on its structural analogs.
Anticancer Properties
Several studies have explored the anticancer potential of chromenyl compounds. For example, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically measure the half-maximal inhibitory concentration (IC50) to determine efficacy. Preliminary data suggest that this compound may exhibit cytotoxic effects against these cancer lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromenyl A | MCF-7 | 15.0 |
| Chromenyl B | HeLa | 10.5 |
| N-{...} | MCF-7 | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar compounds have shown activity against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels in the brain, enhancing cognitive function . Molecular docking studies are necessary to elucidate the binding interactions of this compound with AChE and other enzymes.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of various chromenyl derivatives in vitro. The results indicated that modifications at specific positions on the chromenyl ring significantly affected cytotoxicity against MCF-7 cells. Further investigation into this compound is warranted to establish its IC50 values and mechanisms of action .
- Molecular Docking Analysis : In silico studies using molecular docking techniques have provided insights into how this compound interacts with target proteins involved in cancer progression and neurodegenerative diseases. These studies help predict binding affinities and identify potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
